Cis,trans,trans-3,5-dimethylcyclohexanol Cis,trans,trans-3,5-dimethylcyclohexanol
Brand Name: Vulcanchem
CAS No.: 17373-17-0
VCID: VC0091831
InChI: InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?
SMILES: CC1CC(CC(C1)O)C
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

Cis,trans,trans-3,5-dimethylcyclohexanol

CAS No.: 17373-17-0

Cat. No.: VC0091831

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Cis,trans,trans-3,5-dimethylcyclohexanol - 17373-17-0

Specification

CAS No. 17373-17-0
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name (3R,5S)-3,5-dimethylcyclohexan-1-ol
Standard InChI InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?
Standard InChI Key WIYNOPYNRFPWNB-DHBOJHSNSA-N
Isomeric SMILES C[C@@H]1C[C@@H](CC(C1)O)C
SMILES CC1CC(CC(C1)O)C
Canonical SMILES CC1CC(CC(C1)O)C

Introduction

Chemical Identity and Basic Properties

Cis,trans,trans-3,5-dimethylcyclohexanol is a stereoisomer of 3,5-dimethylcyclohexanol, characterized by its specific spatial arrangement of methyl and hydroxyl groups on a cyclohexane ring. This compound demonstrates the importance of stereochemistry in determining chemical and biological properties.

PropertyInformation
CAS Registry Number17373-17-0
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol
IUPAC Name(3R,5S)-3,5-dimethylcyclohexan-1-ol
Standard InChIInChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?
Standard InChIKeyWIYNOPYNRFPWNB-DHBOJHSNSA-N
SMILESC[C@@H]1CC@@HC

The nomenclature "cis,trans,trans" refers to the specific relative orientation of the substituents: the relationship between the hydroxyl group and the first methyl group is cis, while the relationships between the hydroxyl group and the second methyl group, and between the two methyl groups themselves, are trans . This stereochemical configuration significantly influences the compound's physical properties and reactivity profile.

Stereochemistry and Structural Characteristics

The stereochemistry of cis,trans,trans-3,5-dimethylcyclohexanol is crucial to understanding its properties and applications. In this configuration, the cyclohexane ring adopts a chair conformation with specific spatial arrangements of its substituents.

Stereochemical Configuration

The "cis,trans,trans" descriptor indicates three specific spatial relationships:

  • The hydroxyl group at position 1 and the methyl group at position 3 are on the same side of the ring plane (cis relationship)

  • The hydroxyl group at position 1 and the methyl group at position 5 are on opposite sides of the ring plane (trans relationship)

  • The two methyl groups at positions 3 and 5 are on opposite sides of the ring plane (trans relationship)

This specific spatial arrangement contributes to the compound's unique chemical and physical properties, differentiating it from other stereoisomers such as cis,cis-3,5-dimethylcyclohexanol.

Comparative Stereochemistry

The stereochemistry of this compound can be compared with other isomers to highlight its distinctive features:

IsomerConfigurationRelative Stability
Cis,trans,trans-3,5-dimethylcyclohexanolMethyl groups trans to each otherHigher stability due to reduced steric interactions
Cis,cis-3,5-dimethylcyclohexanolMethyl groups cis to each otherLower stability due to increased steric interactions

The trans arrangement of the methyl groups in cis,trans,trans-3,5-dimethylcyclohexanol reduces steric hindrance, contributing to greater conformational stability compared to the cis,cis isomer .

Synthesis Methods

Several synthetic approaches can be employed to produce cis,trans,trans-3,5-dimethylcyclohexanol, with the most common method involving the hydrogenation of 3,5-dimethylcyclohexanone.

Reduction of 3,5-Dimethylcyclohexanone

The primary synthetic route involves the catalytic hydrogenation of trans-3,5-dimethylcyclohexanone:

  • Starting material: trans-3,5-dimethylcyclohexanone (CAS: 7214-49-5)

  • Catalyst: Typically palladium on carbon (Pd/C)

  • Conditions: Hydrogen gas under mild conditions (atmospheric pressure, room temperature)

  • Stereoselectivity: The configuration of the starting compound isomer (cis,cis or trans,trans) is retained in the final product, demonstrating stereochemical control in the reaction

The reaction can be represented as:
trans-3,5-dimethylcyclohexanone + H₂ → cis,trans,trans-3,5-dimethylcyclohexanol

Stereoselective Considerations

The stereochemical outcome of the synthesis depends significantly on the catalyst and reaction conditions employed. The choice of catalyst can influence the facial selectivity of the hydrogen addition, ultimately determining the stereochemistry of the hydroxyl group in the product.

Chemical Reactions

Cis,trans,trans-3,5-dimethylcyclohexanol participates in various chemical reactions, primarily due to the reactivity of its hydroxyl functional group and the stereochemical influences of its methyl substituents.

Oxidation Reactions

The hydroxyl group can undergo oxidation to form 3,5-dimethylcyclohexanone. This transformation is typically achieved using oxidizing agents such as chromic acid or potassium permanganate. The reaction is significant in organic synthesis as it demonstrates the reversibility between the alcohol and ketone forms.

Reduction Reactions

Although already a secondary alcohol, cis,trans,trans-3,5-dimethylcyclohexanol can undergo further reduction to form 3,5-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride.

Substitution Reactions

The hydroxyl group serves as a good leaving group (following activation) in substitution reactions:

  • Reaction with thionyl chloride (SOCl₂) yields the corresponding chloride

  • Treatment with phosphorus tribromide (PBr₃) produces the bromide derivative

  • These halide derivatives are valuable intermediates for further functionalization

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and purity of cis,trans,trans-3,5-dimethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is particularly useful for confirming the stereochemical configuration of this compound. While specific NMR data for cis,trans,trans-3,5-dimethylcyclohexanol is limited in the search results, related compounds provide insights:

Carbon PositionChemical Shift (ppm)Assignment
C-1 (hydroxyl-bearing)~70Secondary alcohol carbon
C-3, C-5 (methyl-bearing)~30Tertiary carbons
Methyl carbons~22Equatorial methyl carbons

The equatorial methyl carbons typically absorb near 22.3 ppm, as evidenced in studies of related compounds like cis-3,5-dimethylcyclohexanone . The specific spatial arrangement of the methyl groups in the cis,trans,trans configuration would produce distinctive coupling patterns in the ¹H NMR spectrum, allowing for confirmation of the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the hydroxyl group through its characteristic O-H stretching band (typically around 3300-3400 cm⁻¹) and C-O stretching (around 1050-1150 cm⁻¹). The specific stereochemistry can influence these frequencies slightly due to hydrogen bonding effects .

Applications in Research and Industry

Cis,trans,trans-3,5-dimethylcyclohexanol finds applications across multiple domains due to its unique stereochemistry and functional properties.

Organic Synthesis

This compound serves as a valuable chiral building block in organic synthesis, particularly for the preparation of complex molecules requiring specific stereochemistry. The defined spatial arrangement of its functional groups makes it useful for:

  • Asymmetric synthesis of pharmaceutically relevant compounds

  • Construction of complex natural products

  • Preparation of stereochemically pure intermediates

Biological Applications

Research indicates that cis,trans,trans-3,5-dimethylcyclohexanol may interact with enzymes, potentially modulating their activity through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest antimicrobial properties, particularly against Gram-positive bacteria.

The biological activity appears to stem from:

  • Hydrogen bonding capabilities of the hydroxyl group

  • Hydrophobic interactions facilitated by the methyl substituents

  • The specific spatial arrangement that allows for optimal binding to biological targets

Industrial Applications

In industrial settings, this compound has potential applications in:

  • Production of fine chemicals

  • Development of fragrances and flavoring agents

  • Synthesis of specialized polymers and materials

Comparison with Related Compounds

Comparing cis,trans,trans-3,5-dimethylcyclohexanol with related compounds provides insights into the effects of stereochemistry on physical properties and reactivity.

Stereoisomers of 3,5-Dimethylcyclohexanol

CompoundStereochemical FeaturesComparative Properties
Cis,trans,trans-3,5-dimethylcyclohexanolMethyl groups trans to each other, hydroxyl cis to one methylHigher stability, distinct reactivity pattern
Cis,cis-3,5-dimethylcyclohexanolBoth methyl groups cis to hydroxylDifferent conformational preferences, typically less stable
Trans,trans-3,5-dimethylcyclohexanolBoth methyl groups trans to hydroxylDifferent chemical shift patterns in NMR, distinct reactivity

The stereochemical differences between these isomers significantly impact their physical properties, spectroscopic characteristics, and chemical reactivity .

Relationship to 3,5-Dimethylcyclohexanone

3,5-Dimethylcyclohexanone, particularly the trans isomer (CAS: 7214-49-5), serves as a precursor in the synthesis of cis,trans,trans-3,5-dimethylcyclohexanol. The ketone exhibits distinct chemical properties compared to the alcohol:

  • Greater electrophilicity at the carbonyl carbon

  • No hydrogen bonding donor capability

  • Different conformational preferences due to the sp² hybridized carbon

Current Research and Future Perspectives

Research on cis,trans,trans-3,5-dimethylcyclohexanol continues to evolve, with several promising directions:

Asymmetric Synthesis Applications

The compound shows potential in asymmetric synthesis applications. Studies of related compounds have demonstrated significant enantiomeric excess values in asymmetric Baeyer-Villiger oxidation reactions involving cyclohexanones, highlighting the utility of such structures in synthesizing chiral molecules critical for pharmaceutical applications.

Exploration of Biological Activities

Ongoing research is exploring the biological activities of this compound, with particular focus on:

  • Antimicrobial properties against various bacterial strains

  • Potential pharmaceutical applications

  • Structure-activity relationships to guide the development of more potent derivatives

Material Science Applications

The unique stereochemistry of cis,trans,trans-3,5-dimethylcyclohexanol may provide opportunities for developing novel materials with controlled spatial arrangements, potentially useful in areas such as:

  • Liquid crystal technologies

  • Specialty polymers

  • Advanced materials with specific conformational requirements

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